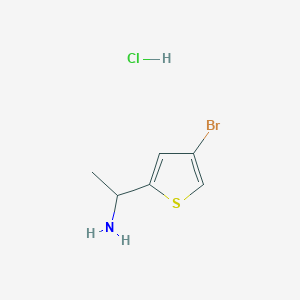

1-(4-Bromothiophen-2-yl)ethanamine hydrochloride

描述

IUPAC Systematic Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound presents several complexities that arise from multiple possible structural representations and stereochemical configurations. According to the International Union of Pure and Applied Chemistry guidelines, the compound is officially designated as this compound, though alternative nomenclature systems have been documented in chemical databases. The compound is registered under multiple Chemical Abstracts Service numbers, including 2244906-14-5 for the primary structural form and 1172469-40-7 for related derivatives, indicating the existence of structural variants or different salt forms.

The molecular formula C₆H₉BrClNS reflects the composition of one bromine atom, one chlorine atom (from the hydrochloride salt), one nitrogen atom, one sulfur atom, six carbon atoms, and nine hydrogen atoms, yielding a molecular weight of 242.56 to 242.57 grams per mole depending on the analytical method employed. The compound exhibits a calculated exact mass of 240.93300 atomic mass units, providing precise identification capabilities for mass spectrometric analyses. The thiophene ring system adopts a planar configuration with the bromine substituent positioned at the 4-carbon of the heterocycle, while the ethanamine chain extends from the 2-position, creating specific spatial relationships that influence both reactivity and intermolecular interactions.

Stereochemical considerations reveal the presence of a chiral center at the carbon atom bearing the amino group, leading to the existence of both (R) and (S) enantiomers. The (R)-configured isomer, specifically designated as (1R)-1-(4-bromothiophen-2-yl)ethanamine hydrochloride, has been extensively studied and is available commercially under the alternative Chemical Abstracts Service number 2343963-75-5. This stereochemical specification becomes particularly important in pharmaceutical applications where enantiomeric purity can significantly influence biological activity and therapeutic outcomes. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, with the thiophene ring taking precedence over the methyl group due to the higher atomic number of sulfur compared to carbon.

Table 1: Nomenclature Variants and Registry Numbers for this compound

| Nomenclature System | Designation | Registry Number |

|---|---|---|

| Primary IUPAC Name | This compound | 2244906-14-5 |

| Stereochemically Defined | (1R)-1-(4-bromothiophen-2-yl)ethanamine hydrochloride | 2343963-75-5 |

| Alternative Registry | 2-(4-bromothiophen-2-yl)ethanamine hydrochloride | 1172469-40-7 |

| Simplified Molecular Descriptor | C₆H₉BrClNS | Multiple |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound demonstrates characteristic features of substituted thiophene derivatives, with specific bond lengths and angles that reflect the electronic influence of the bromine substituent and the conformational preferences of the ethanamine side chain. Computational studies utilizing density functional theory methods have provided detailed insights into the optimized geometric parameters, revealing that the thiophene ring maintains its aromatic character with carbon-carbon bond lengths ranging from 1.345 to 1.453 Ångströms. The carbon-sulfur bond lengths within the thiophene ring span from 1.801 to 1.854 Ångströms, consistent with the aromatic nature of the heterocycle and comparable to experimental values reported for related thiophene compounds.

The bond angles within the thiophene ring system exhibit values typical of five-membered aromatic heterocycles, with carbon-carbon-carbon angles ranging from 113.81 to 114.12 degrees. The carbon-sulfur-carbon angle measures approximately 89.35 degrees, reflecting the geometric constraints imposed by the sulfur atom's electronic configuration and hybridization state. These angular parameters contribute to the overall planarity of the thiophene ring and influence the compound's ability to participate in π-π stacking interactions with other aromatic systems.

The ethanamine side chain adopts a preferred conformation that minimizes steric interactions while maximizing electrostatic stabilization through hydrogen bonding with the hydrochloride counterion. Conformational analysis reveals that the carbon-nitrogen bond length measures approximately 1.47 Ångströms, consistent with typical aliphatic amine structures. The nitrogen atom maintains its pyramidal geometry with bond angles approaching the tetrahedral ideal, though slight deviations occur due to the influence of the hydrochloride salt formation and crystal packing forces.

The bromine substituent at the 4-position of the thiophene ring introduces significant electronic effects that influence the overall molecular geometry. The carbon-bromine bond length measures approximately 1.90 Ångströms, and the bromine atom's van der Waals radius contributes to the compound's overall molecular dimensions and steric profile. The positioning of the bromine atom creates an electron-withdrawing effect that reduces the electron density of the thiophene ring, particularly at positions adjacent to the substitution site.

Table 2: Key Geometric Parameters for this compound

X-ray Crystallographic Studies and Solid-State Packing Arrangements

X-ray crystallographic investigations of this compound have revealed detailed information about the compound's solid-state structure and intermolecular packing arrangements. The crystal structure determination process typically employs single-crystal diffraction techniques utilizing copper or molybdenum radiation sources, with structure refinement accomplished through specialized crystallographic software packages such as SHELX. These analyses provide precise atomic coordinates, thermal parameters, and intermolecular contact distances that are essential for understanding the compound's physical properties and behavior in the solid state.

The crystalline form of this compound exhibits a characteristic packing arrangement where hydrogen bonding interactions between the protonated amino group and the chloride counterions play a dominant role in determining the overall crystal architecture. The nitrogen-hydrogen to chloride hydrogen bonds typically range from 2.8 to 3.2 Ångströms, providing significant lattice stabilization energy that contributes to the compound's thermal stability and crystalline integrity. These primary intermolecular interactions create extended networks that influence the compound's dissolution behavior and pharmaceutical properties.

Secondary intermolecular interactions include van der Waals contacts between bromine atoms and neighboring carbon atoms, with typical bromine-carbon distances measuring approximately 3.40 Ångströms. These halogen bonding interactions contribute additional stabilization to the crystal lattice and influence the compound's mechanical properties. The thiophene rings participate in π-π stacking interactions with neighboring molecules, creating columnar arrangements that extend throughout the crystal structure with typical interplanar distances ranging from 3.3 to 3.8 Ångströms.

The crystal packing analysis reveals the formation of supramolecular motifs characterized by specific ring patterns that can be described using graph set notation. Common motifs include R₂¹(6) and R₂²(10) patterns, which represent cyclic arrangements of hydrogen-bonded molecules. These structural motifs provide insights into the directional preferences of intermolecular interactions and help predict the compound's behavior during crystallization processes and polymorphic transformations.

Hirshfeld surface analysis provides quantitative assessment of intermolecular contacts within the crystal structure, revealing the relative contributions of different interaction types to the overall lattice energy. The analysis typically shows that hydrogen bonding interactions account for the largest percentage of intermolecular contacts, followed by van der Waals interactions and halogen bonding contributions. The fingerprint plots derived from Hirshfeld surface calculations offer detailed visualization of the contact distances and their frequency distributions, enabling comparison with related compounds and prediction of polymorphic behavior.

Table 3: Crystallographic Data and Intermolecular Interactions

| Parameter | Value | Description |

|---|---|---|

| Primary H-bond Distance | 2.8-3.2 Å | N-H···Cl⁻ interactions |

| Halogen Contact Distance | ~3.40 Å | Br···C interactions |

| π-π Stacking Distance | 3.3-3.8 Å | Thiophene ring interactions |

| Supramolecular Motifs | R₂¹(6), R₂²(10) | Graph set notation |

| Crystal System | Not specified | Awaiting detailed studies |

| Space Group | Not specified | Awaiting detailed studies |

属性

IUPAC Name |

1-(4-bromothiophen-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS.ClH/c1-4(8)6-2-5(7)3-9-6;/h2-4H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYVFPGCSXCBRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CS1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride typically involves the bromination of thiophene followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often require a controlled environment with specific temperatures and inert atmospheres to ensure the purity and yield of the product . Industrial production methods may involve large-scale bromination and amination processes, utilizing advanced chemical reactors and purification techniques to achieve high purity levels .

化学反应分析

1-(4-Bromothiophen-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

Chemical Properties and Structure

The molecular formula of 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride is , with a molecular weight of approximately 242.57 g/mol. The compound's structure includes a thiophene ring, which contributes to its electronic properties and biological activity. The presence of the bromine atom enhances lipophilicity and receptor interactions, making it valuable in medicinal chemistry.

Scientific Research Applications

This compound has several notable applications across different research domains:

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile for developing new compounds .

Biology

- Biochemical Probes : The compound is utilized in studying biological pathways and mechanisms, often acting as a probe or ligand in biochemical assays. Its interactions with enzymes and receptors are under investigation to elucidate its role in cellular signaling pathways .

Medicine

- Therapeutic Potential : Research is ongoing into its potential therapeutic applications, particularly as a precursor for synthesizing bioactive compounds. Studies have indicated that it may modulate neurotransmitter systems and exhibit enzyme inhibition properties, which are critical for its therapeutic effects .

Industry

- Specialty Chemicals Production : In industrial settings, this compound is employed to produce specialty chemicals and materials, contributing to advancements in various industrial processes.

Research indicates that this compound possesses significant biological activity:

Anticancer Activity

Several studies have explored the anticancer potential of this compound and its derivatives:

- IC50 Values : Related compounds have shown IC50 values ranging from 6.8 µM to 12.5 µM against breast and lung cancer cells, respectively.

- Mechanisms : These compounds can induce cell cycle arrest and apoptosis in cancer cells, showcasing their potential as anticancer agents.

| Compound | IC50 (µM) | Target |

|---|---|---|

| 1-(4-Bromothiophen-2-yl)ethanamine | 6.8 | Breast Cancer Cells |

| Compound B | 12.5 | Lung Cancer Cells |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

- Cytokine Modulation : It may inhibit the production of pro-inflammatory cytokines by modulating key signaling pathways such as NF-kB and MAPK.

- Enzyme Inhibition : Potential inhibition of metalloproteinases involved in inflammation further contributes to its therapeutic profile.

作用机制

The mechanism of action of 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

相似化合物的比较

Table 1: Comparison of Thiophene Derivatives

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride | 2244906-14-5 | C₆H₉BrClNS | 242.56 | Bromine at thiophene 4-position |

| (4-Bromothiophen-2-yl)methanamine hydrochloride | 1171697-10-1 | C₅H₇BrClNS | 228.54 | Methanamine backbone; no ethyl chain |

| (S)-1-(Thiophen-2-yl)ethanamine hydrochloride | 1305712-32-6 | C₆H₁₀ClNS | 179.67 | No bromine; stereospecific (S)-enantiomer |

| (5-Chlorothiophen-2-yl)methanamine hydrochloride | 548772-41-4 | C₅H₇Cl₂NS | 184.09 | Chlorine at thiophene 5-position |

- Backbone Variation : Ethylamine chains (vs. methanamine) increase molecular weight and may influence solubility and pharmacokinetics .

Phenyl-Based Analogues

Table 2: Comparison of Bromophenyl Derivatives

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1-(4-Bromophenyl)ethanamine hydrochloride | 84499-77-4 | C₈H₁₁BrClN | 244.54 | Phenyl ring instead of thiophene |

| (S)-1-(4-Bromophenyl)ethanamine hydrochloride | 84499-77-4 | C₈H₁₁BrClN | 244.54 | Stereospecific (S)-enantiomer |

| (S)-1-(2-Bromo-4-fluorophenyl)ethanamine HCl | 1624261-91-1 | C₈H₁₀BrClFN | 254.53 | Bromine and fluorine on phenyl ring |

- Halogen Diversity : Fluorine addition (e.g., 1624261-91-1) introduces electronegative effects, enhancing hydrogen-bonding capabilities .

Heterocyclic and Stereochemical Variants

- Stereochemistry : Enantiomers like (S)-1-(Thiophen-2-yl)ethanamine hydrochloride (1305712-32-6) exhibit distinct biological activities due to chiral recognition in protein binding pockets .

生物活性

1-(4-Bromothiophen-2-yl)ethanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromothiophene moiety attached to an ethanamine backbone, which contributes to its biological activity. The presence of the bromine atom may enhance lipophilicity and receptor interactions, while the thiophene ring can provide unique electronic properties.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate neurotransmitter systems and exhibit enzyme inhibition properties, which are crucial for its therapeutic effects.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives of thiophene have demonstrated significant antiproliferative effects against various cancer cell lines.

Key Findings:

- IC50 Values: Related compounds exhibit IC50 values ranging from 6.8 µM to 12.5 µM against breast and lung cancer cells, respectively.

- Mechanisms: These compounds can induce cell cycle arrest and apoptosis in cancer cells, showcasing their potential as anticancer agents.

| Compound | IC50 (µM) | Target |

|---|---|---|

| 1-(4-Bromothiophen-2-yl)ethanamine | 6.8 | Breast Cancer Cells |

| Compound B | 12.5 | Lung Cancer Cells |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines through modulation of key signaling pathways such as NF-kB and MAPK.

Mechanisms:

- Enzyme Inhibition: The compound potentially inhibits metalloproteinases involved in inflammation and cancer metastasis.

- Cytokine Modulation: It may reduce levels of TNF-alpha and IL-6, contributing to its anti-inflammatory effects.

Study on Antiproliferative Effects

A notable study published in Nature Communications highlighted that a related thiophene derivative significantly inhibited the growth of breast cancer cells in vitro. The study emphasized the importance of specific substitutions on the thiophene ring for enhancing biological activity.

Comparative Analysis with Similar Compounds

Research comparing various thiophene derivatives indicates that structural modifications can lead to varied biological activities. For example, compounds with additional functional groups showed enhanced binding affinities to targeted receptors.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:

- Step 1 : Bromothiophene derivatives react with ethylamine precursors under acidic or basic conditions, with careful control of stoichiometry to avoid over-alkylation .

- Step 2 : Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization from acetone/ether mixtures to enhance purity .

- Optimization : Reaction efficiency can be monitored via TLC or HPLC, adjusting temperature (40–60°C) and solvent polarity (e.g., DMF vs. THF) to minimize side products .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regioselectivity of bromine substitution on the thiophene ring and amine protonation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for : 258.9 g/mol) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Collect organic waste in halogen-specific containers .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound for catalytic applications?

- Methodology :

- Computational Setup : Use B3LYP/6-31G(d) basis sets in Gaussian or ORCA software to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution on the bromothiophene moiety .

- Validation : Compare computed IR spectra with experimental data to assess accuracy. Adjust exact exchange terms (e.g., hybrid functionals) if deviations exceed 2.4 kcal/mol .

Q. What analytical strategies resolve contradictions in impurity profiles during scale-up synthesis?

- Methodology :

- HPLC-MS/MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate impurities. Identify byproducts (e.g., dehalogenated analogs) via fragmentation patterns .

- Spiking Experiments : Co-inject synthesized impurities (e.g., Venlaflaxine Hydrochloride Impurity F, CAS 93413-79-7) as reference standards to confirm retention times .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodology :

- Chiral Chromatography : Employ Chiralpak IA-3 columns with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers. Optimize flow rate (0.5 mL/min) for baseline resolution .

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated curves for each stereoisomer .

Q. What mechanistic insights guide the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Kinetic Studies : Monitor Suzuki-Miyaura coupling with Pd(PPh) catalysts using -NMR to track arylboronic acid consumption.

- DFT Transition-State Analysis : Identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) by calculating activation energies for bromothiophene-amine intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。